![molecular formula C19H17F3N2O5S B2750541 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 954609-22-4](/img/structure/B2750541.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a pyrrolidinone ring, which is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of a molecule .
Molecular Structure Analysis
The benzo[d][1,3]dioxol-5-yl group is a planar aromatic system, which can participate in π-π stacking interactions. The pyrrolidinone ring is a five-membered ring with a carbonyl group, which can act as a hydrogen bond acceptor. The trifluoromethyl group is electron-withdrawing and can influence the electronic properties of the molecule .Chemical Reactions Analysis
The benzo[d][1,3]dioxol-5-yl group can undergo electrophilic aromatic substitution reactions. The pyrrolidinone ring can participate in various reactions at the carbonyl group, such as reduction or condensation reactions. The trifluoromethyl group is generally stable under most reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a molecule depend on its structure. The presence of the aromatic benzo[d][1,3]dioxol-5-yl group, the polar pyrrolidinone ring, and the trifluoromethyl group suggest that this compound might have a balance of hydrophobic and hydrophilic properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is part of a broader class of compounds explored for various biochemical applications. A related study involved the synthesis and characterization of celecoxib derivatives, highlighting their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their biological activities, including their effectiveness against human tumor cell lines, demonstrating their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Catalytic Applications
Another aspect of research focuses on the catalytic uses of related sulfonamide derivatives. For instance, Cp*Ir(pyridinesulfonamide)Cl pre-catalysts were investigated for the transfer hydrogenation of ketones. This study showcases the versatility of sulfonamide derivatives in catalysis, enabling reactions under mild conditions without the need for additional base or halide abstractors, pointing to the utility of these compounds in green chemistry (A. Ruff et al., 2016).
Antimicrobial and Anticancer Activities
Research into sulfonamide compounds also extends into antimicrobial and anticancer activities. For example, a study on N-Pyridin-3-yl-benzenesulfonamide explored its synthesis and antimicrobial activity, demonstrating significant effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah et al., 2022). Similarly, derivatives of benzenesulfonamide have been synthesized and shown to possess anticancer activity, highlighting the role of these compounds in the development of new therapeutic strategies against cancer (B. Żołnowska et al., 2018).
Enzyme Inhibition
Further studies on sulfonamide derivatives include their role in enzyme inhibition, which is crucial for the development of drugs targeting specific physiological processes. One research effort described the inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating various moieties, demonstrating their potential in designing inhibitors for specific isozymes involved in diseases like glaucoma, epilepsy, obesity, and cancer (A. Alafeefy et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these targets, potentially altering their function and leading to changes in the transport of molecules across cellular membranes .
Biochemical Pathways
Given its interaction with atp-binding cassette transporters, it’s likely that it impacts pathways involving the transport of molecules across cellular membranes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific ATP-binding cassette transporters it modulates . By altering the function of these transporters, the compound could potentially affect a wide range of cellular processes .
Propiedades
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5S/c20-19(21,22)14-3-1-2-4-17(14)30(26,27)23-9-12-7-18(25)24(10-12)13-5-6-15-16(8-13)29-11-28-15/h1-6,8,12,23H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSVAMPOFQUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


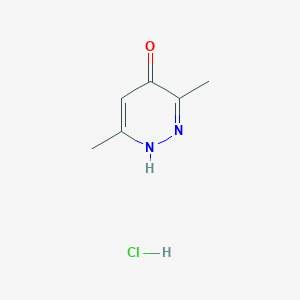
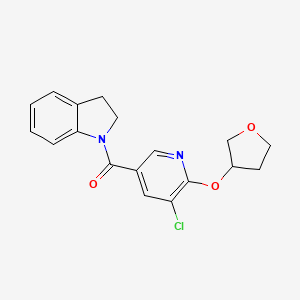

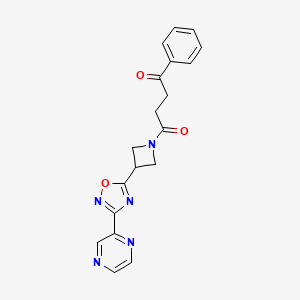

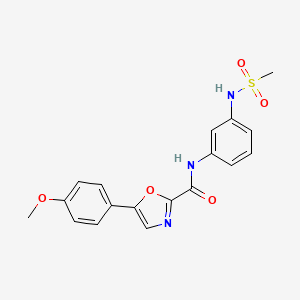
![1-Oxaspiro[4.5]decan-8-ol](/img/structure/B2750467.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenoxyethyl)purin-8-yl]sulfanylacetic Acid](/img/structure/B2750468.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750469.png)

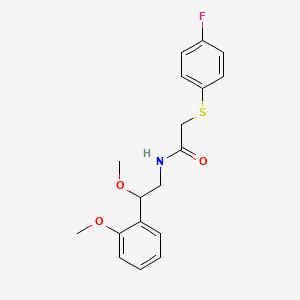
![1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2750476.png)
![N-(furan-2-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2750477.png)